

IUPAC nomenclature of 1-Bromo-1-phenylpropan-2-one and related isomers

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Compound of Interest

Compound Name: 1-Bromo-1-phenylpropan-2-one

Cat. No.: B1265792

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An In-Depth Technical Guide on the IUPAC Nomenclature and Properties of **1-Bromo-1-phenylpropan-2-one** and Its Isomers

Introduction

α -Haloketones are a significant class of organic compounds, characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. They serve as versatile synthetic intermediates in a multitude of organic reactions, including nucleophilic substitutions and the synthesis of various heterocyclic compounds. This guide provides a detailed examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **1-Bromo-1-phenylpropan-2-one**, a prominent α -bromoketone, and its key structural isomers. Furthermore, it presents a compilation of their physicochemical data and outlines a standard experimental protocol for their synthesis.

IUPAC Nomenclature

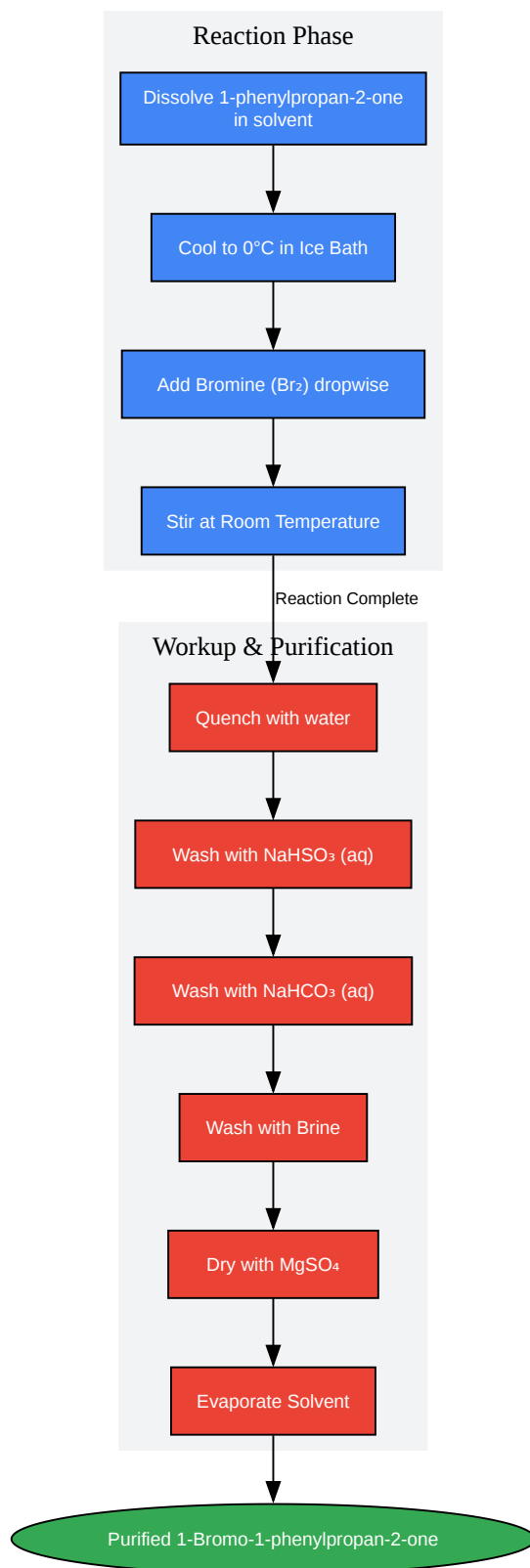
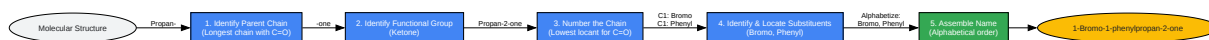
The systematic naming of ketones and their derivatives under IUPAC rules follows a clear, hierarchical process. The fundamental principles involve identifying the longest carbon chain containing the carbonyl group, numbering it to give the carbonyl carbon the lowest possible locant, and appending the suffix "-one".

Nomenclature of 1-Bromo-1-phenylpropan-2-one

The IUPAC name **1-Bromo-1-phenylpropan-2-one** is derived as follows:

- Identify the Parent Chain: The longest continuous carbon chain containing the carbonyl group has three carbon atoms, making it a derivative of propane.
- Identify the Principal Functional Group: The presence of a ketone ($\text{C}=\text{O}$) group makes the parent structure a propanone.
- Number the Carbon Chain: The chain is numbered from the end nearest to the carbonyl group. In this case, numbering from right to left gives the carbonyl carbon the locant '2'. Thus, the base name is propan-2-one.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Identify and Locate Substituents:
 - A bromine atom is attached to carbon 1. This is named as a "1-bromo" prefix.
 - A phenyl group (C_6H_5) is also attached to carbon 1. This is named as a "1-phenyl" prefix.
- Assemble the Full Name: The substituents are listed alphabetically (bromo before phenyl) before the parent name. This results in the final IUPAC name: **1-Bromo-1-phenylpropan-2-one**.

The molecule contains a chiral center at carbon 1 (C1), as it is bonded to four different groups: a bromine atom, a phenyl group, a hydrogen atom, and an acetyl group ($-\text{COCH}_3$). Therefore, it can exist as a pair of enantiomers, which are designated (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The specific stereoisomer can be named, for example, (1R)-**1-bromo-1-phenylpropan-2-one**.[\[4\]](#)



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